2-Bromo-3,3-dimethylbutanoyl chloride
CAS No.:
Cat. No.: VC14077344
Molecular Formula: C6H10BrClO
Molecular Weight: 213.50 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H10BrClO |
---|---|
Molecular Weight | 213.50 g/mol |
IUPAC Name | 2-bromo-3,3-dimethylbutanoyl chloride |
Standard InChI | InChI=1S/C6H10BrClO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3 |
Standard InChI Key | DSJWOLVWBVIHRB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(C(=O)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
2-Bromo-3,3-dimethylbutanoyl chloride belongs to the class of organic compounds known as acyl halides. Its IUPAC name derives from the four-carbon butanoyl chain substituted with bromine and two methyl groups at specific positions. The molecular structure is defined by the following attributes:
Property | Value | Source |
---|---|---|
CAS Registry Number | 29336-30-9 | |
Molecular Formula | ||
Molecular Weight | 213.50–214.00 g/mol | |
Exact Mass | 211.96 g/mol | |
LogP (Partition Coefficient) | 2.56–2.87 | |
Polar Surface Area | 17.07 Ų |
The compound’s structure includes a central carbonyl group () adjacent to a bromine-substituted carbon and two methyl groups, which impart steric hindrance. This configuration influences its reactivity, particularly in electrophilic substitution reactions .
Synonyms and Regulatory Information
The compound is recognized under multiple synonyms, including:
-
2-Bromo-3,3-dimethylbutyryl chloride
-
3,3-Dimethyl-2-bromobutanoyl chloride
No specific EINECS or GHS hazard statements are publicly documented, though acyl chlorides generally require careful handling due to their corrosive and moisture-sensitive nature .
Synthesis and Industrial Production
Purification and Quality Control
Purification methods may include fractional distillation or recrystallization, though suppliers often omit explicit details. Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy ensure compliance with purity standards .
Applications in Organic Chemistry
Role as an Acylating Agent
The compound’s acyl chloride group enables it to act as an electrophile in acylation reactions. For example, it can form amides when reacted with amines or esters with alcohols:
Such reactions are foundational in pharmaceutical synthesis, where brominated acyl groups may enhance bioactivity or metabolic stability .
Use in Cross-Coupling Reactions
Supplier | Purity | Pack Size | Price (USD/g) | Lead Time |
---|---|---|---|---|
FCH Group | 95% | 1 g | 739 | 28 days |
UORSY | 95% | 1 g | 739 | 28 days |
Accela ChemBio | 99% | 1 g | 995 | 30 days |
Prices vary based on quantity and regional logistics, with bulk purchases often requiring direct negotiation .
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